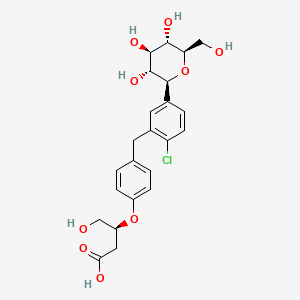![molecular formula C10H13N3O B13434200 2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B13434200.png)
2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile is a heterocyclic compound that features a unique structure combining a pyrano ring and a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile typically involves multi-component reactions. One common method includes the reaction of aldehydes, malononitrile, and β-ketoesters in the presence of a catalyst such as sodium carbonate in ethanol . This method is favored for its efficiency and the ability to produce high yields.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of multi-component reactions and the use of scalable catalysts suggest that similar approaches could be adapted for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated reagents and bases like sodium hydroxide are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound has shown potential in biological assays, particularly in the study of enzyme inhibition.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence.
Mécanisme D'action
The mechanism of action of 2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile involves its interaction with molecular targets such as enzymes. For instance, it has been shown to induce poly (ADP-ribose) polymerase 1 (PARP-1) cleavage and activate caspase 9, leading to apoptosis in cancer cells . This suggests a complex mechanism that combines antiproliferative effects with the induction of cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole: Shares a similar core structure but lacks the isopropyl and carbonitrile groups.
Polysubstituted 2-amino-4H-pyran-3-carbonitrile: Another heterocyclic compound with a wide range of biological activities.
Uniqueness
2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H13N3O |
|---|---|
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
2-propan-2-yl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-carbonitrile |
InChI |
InChI=1S/C10H13N3O/c1-7(2)13-10(5-11)8-6-14-4-3-9(8)12-13/h7H,3-4,6H2,1-2H3 |
Clé InChI |
IFQJKARLRLRVPI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C(=C2COCCC2=N1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[(3R,4R)-3-[(7-acetylpyrrolo[2,3-d]pyrimidin-4-yl)-methylamino]-4-methylpiperidin-1-yl]ethanone](/img/structure/B13434127.png)
![1-[(2R)-1-hydroxybutan-2-yl]pyrrolidin-2-one](/img/structure/B13434136.png)
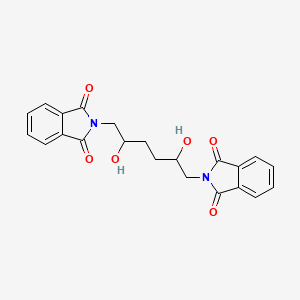
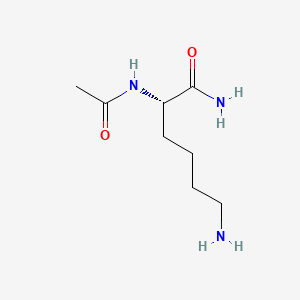
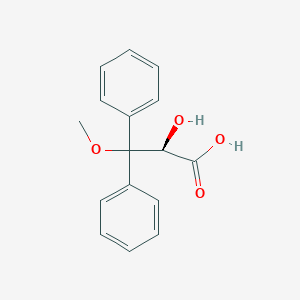
![(3Z,6Z)-3-benzylidene-6-[(4-tert-butyl-1H-imidazol-5-yl)-deuteriomethylidene]piperazine-2,5-dione](/img/structure/B13434163.png)
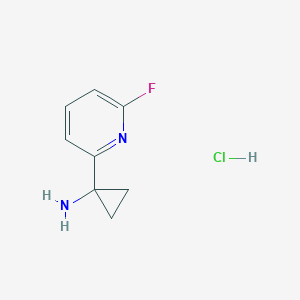

![3-[[[[[[[(Acetylamino)carbonyl]amino]carbonyl]amino]carbonyl]amino]sulfonyl]-2-thiophenecarboxylic Acid Methyl Ester (Technical Grade)](/img/structure/B13434174.png)
